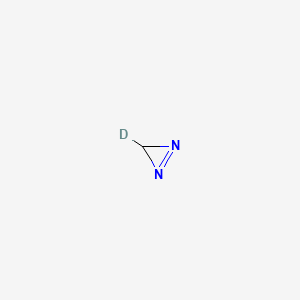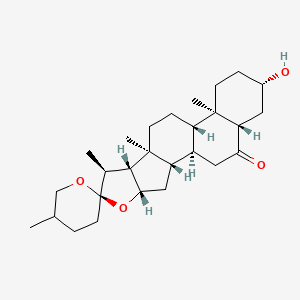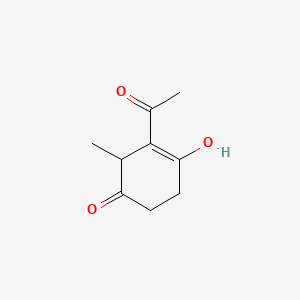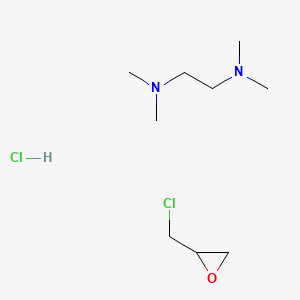
2-(chloromethyl)oxirane;N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(chloromethyl)oxirane;N,N,N’,N’-tetramethylethane-1,2-diamine;hydrochloride is a compound that combines the properties of an epoxide and a diamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)oxirane typically involves the reaction of epichlorohydrin with a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from 0°C to room temperature .
N,N,N’,N’-tetramethylethane-1,2-diamine can be synthesized by the reaction of ethylenediamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of 2-(chloromethyl)oxirane involves the use of large-scale reactors where epichlorohydrin is reacted with a base under controlled conditions. The product is then purified using distillation or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-(chloromethyl)oxirane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in 2-(chloromethyl)oxirane can be substituted by nucleophiles such as amines, thiols, or alcohols.
Ring-Opening Reactions: The epoxide ring in 2-(chloromethyl)oxirane can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Solvents: Dichloromethane, toluene
Conditions: Room temperature to elevated temperatures, depending on the reaction.
Major Products
Substitution Products: Compounds where the chlorine atom is replaced by a nucleophile.
Ring-Opened Products: Diols or other functionalized compounds resulting from the opening of the epoxide ring.
Aplicaciones Científicas De Investigación
2-(chloromethyl)oxirane;N,N,N’,N’-tetramethylethane-1,2-diamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.
Biology: Investigated for its potential use in biochemical assays and as a cross-linking agent for proteins and other biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(chloromethyl)oxirane involves the reactivity of the epoxide ring and the chlorine atom. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions, while the chlorine atom can be substituted by various nucleophiles. These reactions result in the formation of new chemical bonds and functionalized compounds .
Comparación Con Compuestos Similares
Similar Compounds
Epichlorohydrin: Similar to 2-(chloromethyl)oxirane but lacks the diamine component.
N,N,N’,N’-Tetramethylethylenediamine: Similar to N,N,N’,N’-tetramethylethane-1,2-diamine but without the epoxide component
Uniqueness
The presence of both functional groups allows for a wide range of chemical transformations and applications that are not possible with the individual components alone .
Propiedades
Número CAS |
104339-64-2 |
|---|---|
Fórmula molecular |
C9H22Cl2N2O |
Peso molecular |
245.19 g/mol |
Nombre IUPAC |
2-(chloromethyl)oxirane;N,N,N',N'-tetramethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.C3H5ClO.ClH/c1-7(2)5-6-8(3)4;4-1-3-2-5-3;/h5-6H2,1-4H3;3H,1-2H2;1H |
Clave InChI |
FYRYAWCJBCWATF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)C.C1C(O1)CCl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




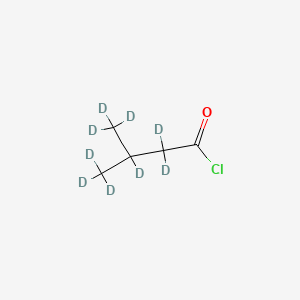
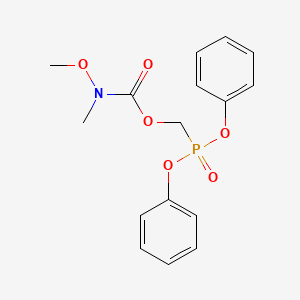
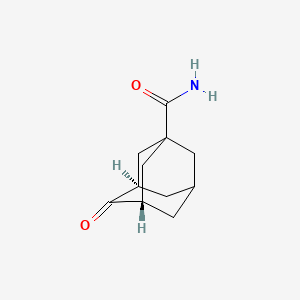

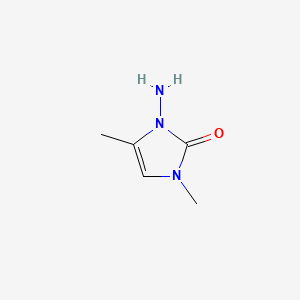
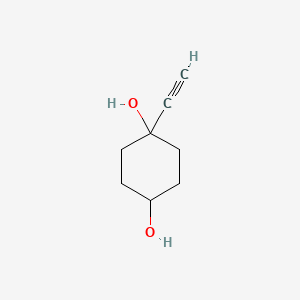
![3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13836175.png)
